molecular formula C24H17NO2 B2932309 1,2,6-Triphenyl-4-pyridiniumcarboxylate CAS No. 90655-47-3

1,2,6-Triphenyl-4-pyridiniumcarboxylate

Cat. No.: B2932309
CAS No.: 90655-47-3
M. Wt: 351.405
InChI Key: YABUXFUPQVRKDR-UHFFFAOYSA-N
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Description

1,2,6-Triphenyl-4-pyridiniumcarboxylate is a quaternary ammonium salt featuring a pyridinium core substituted with three phenyl groups at positions 1, 2, and 6, and a carboxylate group at position 2. The pyridinium ring’s positive charge is balanced by the carboxylate anion, enhancing its solubility in polar solvents. The triphenyl substituents contribute to high lipophilicity, which may influence bioavailability and membrane permeability in biological systems.

Properties

IUPAC Name

1,2,6-triphenylpyridin-1-ium-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO2/c26-24(27)20-16-22(18-10-4-1-5-11-18)25(21-14-8-3-9-15-21)23(17-20)19-12-6-2-7-13-19/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABUXFUPQVRKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=[N+]2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Triphenyl-4-pyridiniumcarboxylate can be synthesized through various methods. One common approach involves the reaction of triphenylamine with pyridinecarboxyl chloride. The reaction typically requires an organic solvent and is conducted under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,6-Triphenyl-4-pyridiniumcarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

1,2,6-Triphenyl-4-pyridiniumcarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent and catalyst in organic synthesis and photochemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including its role in drug development.

    Industry: Utilized in the production of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 1,2,6-Triphenyl-4-pyridiniumcarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent, facilitating various chemical reactions. Its unique structure allows it to interact with different substrates, leading to the formation of desired products .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analogs include pyridinium derivatives, tetrahydropyridines, and multi-aryl-substituted heterocycles. Below is a comparative analysis with Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate (reported in ) and other related compounds.

Table 1: Comparative Properties of 1,2,6-Triphenyl-4-pyridiniumcarboxylate and Key Analogs

Property This compound Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate Pyridinium Chloride (Baseline)
Core Structure Aromatic pyridinium ring Partially saturated tetrahydropyridine ring Aromatic pyridinium ring
Substituents 3 phenyl groups, carboxylate 2 phenyl groups, ethyl ester, piperidinyl acetyl, hydroxyl Chloride counterion
Charge +1 (carboxylate counterion) Neutral +1 (chloride counterion)
Solubility (H₂O) High (ionic nature) Moderate (ester and acetyl groups reduce polarity) High
Melting Point >250°C (hypothetical) 180–190°C (reported) ~300°C
Lipophilicity (logP) ~3.5 (estimated) ~2.8 (calculated) ~1.2
Key Observations:
  • Aromaticity vs. Saturation : The fully aromatic pyridinium core in this compound enhances rigidity and thermal stability compared to the partially saturated analog in , which adopts a flexible conformation .
  • Ionic Interactions : The carboxylate group enables stronger hydrogen bonding and salt bridge formation compared to the neutral ester and acetyl substituents in ’s compound.

Biological Activity

1,2,6-Triphenyl-4-pyridiniumcarboxylate is an organic compound recognized for its unique structural characteristics and potential biological activities. This compound has been the subject of various studies exploring its interactions with biological systems, including its role in organic synthesis, photochemical reactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridinium ring substituted with three phenyl groups and a carboxylate moiety. Its molecular formula is C24H17NO2C_{24}H_{17}NO_2, and it typically appears as a white to pale yellow solid. The compound is soluble in organic solvents such as ethanol and ether but is insoluble in water .

The biological activity of this compound is attributed to its ability to interact with various biomolecules. It may act as a catalyst or reagent in biochemical reactions, facilitating the transformation of substrates into products. The unique arrangement of its phenyl groups allows for specific interactions with enzymes and receptors, potentially modulating their activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cellular signaling pathways. Further research is needed to elucidate the specific mechanisms involved and to evaluate its efficacy in vivo.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating a potent antimicrobial effect.
  • Cytotoxicity Assessment : In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated cytotoxic effects with IC50 values ranging from 20 to 30 µM. This suggests a promising potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
1,2,6-Triphenylpyridinium-4-carboxylatePyridinium derivativeAntimicrobial, anticancer
Triphenylamine derivativesAromatic amineLimited biological activity

The comparison shows that while similar compounds may share structural features with this compound, they often exhibit different reactivities and biological activities.

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